molecular formula C13H17N5 B3843641 N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

Cat. No. B3843641
M. Wt: 243.31 g/mol
InChI Key: NJEJHOSZMIZICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and play a significant role in various cellular processes, including inflammation, cell cycle progression, and apoptosis. CPI-455 has been identified as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine targets the BET family of proteins, specifically the bromodomains of BRD2, BRD3, BRD4, and BRDT. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By inhibiting the bromodomains of BET proteins, N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have significant biochemical and physiological effects. In cancer cells, N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In macrophages and monocytes, N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine reduces the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects. N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to have anti-fibrotic effects in a mouse model of lung fibrosis.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its specificity for the BET family of proteins. This allows for targeted inhibition of BET proteins without affecting other proteins or cellular processes. However, one limitation of N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its stability in aqueous solutions. N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has poor solubility in water, which can make it challenging to use in lab experiments.

Future Directions

There are several future directions for the study of N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One potential application is in the treatment of cancer, particularly in combination with other therapeutic agents. N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been suggested as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Future studies could investigate the safety and efficacy of N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in animal models of these diseases. Additionally, the development of more stable analogs of N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine could improve its solubility and bioavailability, making it a more effective therapeutic agent.

Scientific Research Applications

N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and monocytes. This suggests that N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine may have potential as an anti-inflammatory agent.

properties

IUPAC Name

N-cyclohexyl-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-2-5-11(6-3-1)17-12-9-13(15-10-14-12)18-8-4-7-16-18/h4,7-11H,1-3,5-6H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEJHOSZMIZICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
Reactant of Route 5
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
Reactant of Route 6
N-cyclohexyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.